3-cycloheptyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
The preparation of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with methyl isocyanate . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cycloheptyl-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . It may also interact with receptors to influence signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-Cycloheptyl-1-methyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an amine group, which affects its reactivity and biological activity.
3-Cycloheptyl-1-methyl-1H-pyrazol-5-thiol:
3-Cycloheptyl-1-methyl-1H-pyrazol-5-carboxylic acid:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
118430-75-4 |
---|---|
Molecular Formula |
C11H19N3 |
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-cycloheptyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-14-11(12)8-10(13-14)9-6-4-2-3-5-7-9/h8-9H,2-7,12H2,1H3 |
InChI Key |
UWJAHHWNHDTWOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCCCC2)N |
Origin of Product |
United States |
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